molecular formula C20H23NO4 B12316843 (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12316843
M. Wt: 341.4 g/mol
InChI Key: KIPDUNKQDUZDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID is a synthetic organic compound used primarily in the field of medicinal chemistry. It is characterized by the presence of a naphthyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include BOC anhydride, naphthylamine, and various catalysts to facilitate the ring formation and substitution reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while substitution reactions can produce a wide range of naphthyl derivatives .

Mechanism of Action

The mechanism of action of BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group plays a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID is unique due to its combination of a naphthyl group and a pyrrolidine ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable tool in the synthesis of complex molecules and in the study of enzyme interactions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPDUNKQDUZDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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